molecular formula C12H15NO5S B3140390 5-(((4-Methylphenyl)sulfonyl)amino)-5-oxopentanoic acid CAS No. 477886-18-3

5-(((4-Methylphenyl)sulfonyl)amino)-5-oxopentanoic acid

Cat. No.: B3140390
CAS No.: 477886-18-3
M. Wt: 285.32 g/mol
InChI Key: ZBUZYWLJFOTELO-UHFFFAOYSA-N
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Description

5-(((4-Methylphenyl)sulfonyl)amino)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C12H15NO5S and its molecular weight is 285.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Antibody Development and Enzyme-Linked Immunosorbent Assay (ELISA) for Sulfonamide Antibiotics

5-(((4-Methylphenyl)sulfonyl)amino)-5-oxopentanoic acid has been utilized in the development of antibodies for sulfonamide antibiotics. These antibodies are used in a highly sensitive ELISA for detecting sulfonamide antibiotics in milk samples. The immunizing hapten has been designed for selectivity against aminobenzenesulfonylamino moieties, aiding in the accurate detection of sulfonamide antibiotics in the veterinary field (Adrián et al., 2009).

2. Synthesis of Isotopomers for Biological Studies

The compound has been employed in the synthesis of isotopomers, like 5-Amino-4-oxopentanoic acid, which is a precursor in the biosynthesis of biologically active porphyrins. These isotopomers are crucial for understanding the mechanisms involved in processes like photosynthesis and oxygen transport (Shrestha‐Dawadi & Lugtenburg, 2003).

3. In Electrosynthesis Research

This acid derivative has been studied in electrosynthesis, particularly in the electroreduction of related compounds. Such studies are important for understanding the chemical properties and potential applications of these substances in various industrial and pharmaceutical contexts (Konarev et al., 2007).

4. In Chemical Synthesis and Organic Chemistry

This compound is used in the synthesis of other complex molecules, demonstrating its utility as a reagent in organic chemistry. For example, its role in the synthesis of ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate showcases its versatility in the creation of new chemical entities (Risi, 2012).

5. Novel Sulfonated Thin-Film Composite Nanofiltration Membranes

It contributes to the synthesis of novel sulfonated thin-film composite nanofiltration membranes. These membranes are important for water treatment, especially in the removal of dyes from wastewater, showcasing the environmental applications of this compound (Liu et al., 2012).

Mechanism of Action

Target of Action

A similar compound was found to interact with theGenome polyprotein of the Hepatitis C virus subtype 1b

Mode of Action

It’s known that sulfonamide compounds often act as inhibitors of enzymes, disrupting their normal function . The compound might interact with its target protein and induce changes that affect the protein’s function. More specific details would require further experimental studies.

Properties

IUPAC Name

5-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-9-5-7-10(8-6-9)19(17,18)13-11(14)3-2-4-12(15)16/h5-8H,2-4H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUZYWLJFOTELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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